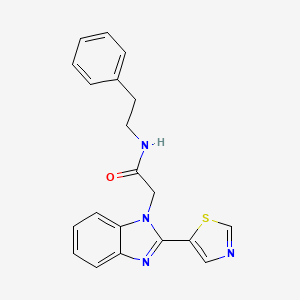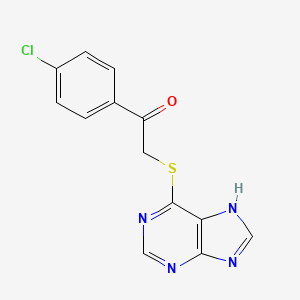![molecular formula C24H23N3O3 B11508385 (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile](/img/structure/B11508385.png)
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholinyl group, and a quinolinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the morpholinyl group and the dimethoxyphenyl group. The final step involves the formation of the prop-2-enenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl or dimethoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can result in a wide range of functionalized compounds.
科学研究应用
Chemistry
In chemistry, (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and technologies. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.
作用机制
The mechanism of action of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Disilanes: Organosilicon compounds with unique electronic properties and applications in optoelectronic materials.
Uniqueness
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C24H23N3O3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
(Z)-2-(3,4-dimethoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H23N3O3/c1-28-22-8-7-17(15-23(22)29-2)20(16-25)14-19-13-18-5-3-4-6-21(18)26-24(19)27-9-11-30-12-10-27/h3-8,13-15H,9-12H2,1-2H3/b20-14+ |
InChI 键 |
SSFIEHSWOXDJLS-XSFVSMFZSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine](/img/structure/B11508302.png)
![7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11508310.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508311.png)
![1,3-dimethyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508319.png)



![10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11508334.png)
![ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508341.png)
![7-(2-hydroxyethyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508350.png)
![N~2~-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B11508372.png)

![1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11508382.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(2,4-diethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11508390.png)
